Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine
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Overview
Description
Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine is a peptide compound composed of multiple glycine and serine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, also glycine, is activated using coupling reagents such as HBTU or DIC and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine and serine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while reduction can result in the cleavage of peptide bonds.
Scientific Research Applications
Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-serine: A dipeptide composed of glycine and serine.
Glycylglycyl-L-serine: A tripeptide composed of two glycine residues and one serine residue.
Uniqueness
Glycylglycylglycylglycyl-L-seryl-L-serylglycylglycine is unique due to its specific sequence of multiple glycine and serine residues. This sequence imparts distinct structural and functional properties, making it valuable for specific research applications and potential therapeutic uses.
Properties
CAS No. |
872465-60-6 |
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Molecular Formula |
C18H30N8O11 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H30N8O11/c19-1-11(29)20-2-12(30)21-3-13(31)22-5-15(33)25-10(8-28)18(37)26-9(7-27)17(36)24-4-14(32)23-6-16(34)35/h9-10,27-28H,1-8,19H2,(H,20,29)(H,21,30)(H,22,31)(H,23,32)(H,24,36)(H,25,33)(H,26,37)(H,34,35)/t9-,10-/m0/s1 |
InChI Key |
SUECETQXCMNGDH-UWVGGRQHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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